Physicochemical Property Profile Comparison with Close Analogs for Solubility and Permeability Prediction
The compound's computed XLogP3 of 4.2 and Topological Polar Surface Area (TPSA) of 126 Ų place it in a distinct property space compared to similar hydrazone fragments. For instance, a generic hydrazone fragment like ethyl 2-[(2-nitrobenzoyl)amino]benzoate (Hit2Lead analog) has a lower LogP of 2.59 and a lower molecular weight (314 vs. 356.33), indicating a significant difference in lipophilicity that would affect membrane permeability and metabolic stability [1]. While no direct biological comparison exists, this quantitative divergence in key physicochemical descriptors provides a basis for expecting different experimental behavior.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.2 (XLogP3) |
| Comparator Or Baseline | Ethyl 2-[(2-nitrobenzoyl)amino]benzoate: LogP 2.59 |
| Quantified Difference | Δ LogP = +1.61 |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
A 1.61-unit increase in LogP predicts significantly higher membrane permeability, which is critical for cell-based assay design and hit selection.
- [1] PubChem. Compound Summary for CID 135407988, Ethyl 2-benzamido-2-[(2-nitrophenyl)hydrazinylidene]acetate. National Center for Biotechnology Information, 2026. View Source
